molecular formula C₄₇H₈₀O₁₉ B1146076 Momordicoside B CAS No. 75799-04-1

Momordicoside B

Cat. No. B1146076
CAS RN: 75799-04-1
M. Wt: 949.13
InChI Key:
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Description

Momordicoside B is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine (Momordica charantia) . It belongs to the class of organic compounds known as cucurbitacin glycosides .

Scientific Research Applications

  • Biological Activities and Medicinal Potential : Momordicoside has shown diverse biological activities, including reducing blood sugar, enhancing immunity, controlling incretion, and exhibiting anti-oxidant properties. It has potential medicinal value due to its extensive biological activities (Ning, 2008).

  • Chemical Composition : Momordicoside B was identified as one of the compounds obtained from the unmatured fruits of Momordica charantia, a Chinese traditional medicine used as a green-stuff (Xie et al., 1998).

  • Extraction Methods and Physiological Functions : Extraction and identification methods of momordicoside have been introduced. Its physiological functions include hypoglycemic, anti-tumor, anti-virus, anti-HIV effects, enhancing human immunity, and bacteriostatic properties. Applications in food areas have also been reviewed (Zhou Wei, 2009).

  • Effect on Macrophage Phenotypes and Lung Injury Repair : Momordicoside G, a related compound, has been shown to regulate macrophage phenotypes, stimulating efficient repair of lung injury and preventing urethane-induced lung carcinoma lesions (Du et al., 2019).

  • Lowering Blood Glucose and Anti-Oxidation : Total momordicosides, including momordicoside B, have demonstrated the ability to reduce blood glucose and enhance anti-oxidation effects (Xin, 2007).

  • Structural Characterization : The structural characterization of momordicosides A and B has been achieved through spectral and chemical evidence and by X-ray analysis (Okabe et al., 1980).

  • Antidiabetic Activities and AMPK Pathway Activation : Cucurbitane glycosides, including momordicosides, have shown biologic effects beneficial to diabetes and obesity by stimulating GLUT4 translocation and increasing AMPK activity (Tan et al., 2008).

  • Insulin Secretion Activity : Momordicoside U, a compound related to momordicoside B, was evaluated for insulin secretion activity and displayed moderate activity (Ma et al., 2010).

  • Rapid Determination in Bitter Melon : A novel method for the rapid determination of momordicoside in bitter melon based on capillary zone electrophoresis has been described (Xuan et al., 2009).

  • Antibacterial Effects : Momordicosides have shown antibacterial effects against various bacteria, and their optimal antibacterial conditions have been studied (Jing, 2012).

Future Directions

Future research should focus on identifying accurate profiling of active constituents, understanding the corresponding mechanism of action, clarifying the relationship between structure and function, establishing bioactive pharmacology, and developing safe and efficient nutraceuticals and therapeutics . Additionally, future studies should apply formulations (preferably made of extracts) with a defined amount of daily intake .

properties

IUPAC Name

6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDSRSBTXORLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099993
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Momordicoside B

CAS RN

75799-04-1
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75799-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
29
Citations
JQ Liu, JC Chen, CF Wang, MH Qiu - Molecules, 2009 - mdpi.com
Three new cucurbitane triterpenoids 1–3 and one new steroidal glycoside 4, were isolated together with ten known compounds from Momordica charantia. The structures of new …
Number of citations: 89 www.mdpi.com
YM Evary, A Masyita, AA Kurnianto… - … Current Drug Targets …, 2022 - ingentaconnect.com
… Results: We found that momordicoside B showed the lowest binding energy compared to other compounds. In addition, kuguaglycoside A and cucurbitadienol showed better profiles for …
Number of citations: 3 www.ingentaconnect.com
H Xie, S Huang, H Deng, Z Wu, A Ji - Zhong yao cai= Zhongyaocai …, 1998 - europepmc.org
The paper deals with the study of chemical constituents of the unmatured fruits of Chinese traditional medicine Momordica charantia L. which is usually used as green-stuff. There are …
Number of citations: 36 europepmc.org
S Zhou, PM Allard, C Wolfrum, C Ke, C Tang, Y Ye… - Metabolomics, 2019 - Springer
… , B3 momordicoside T, B5 momordicoside A and B9 momordicoside B) for CB. However, this was … T (B3), momordicoside A (B5) and momordicoside B (B9). As highlighted in Fig. S1, this …
Number of citations: 23 link.springer.com
MJ Tan, JM Ye, N Turner, C Hohnen-Behrens, CQ Ke… - Chemistry & biology, 2008 - cell.com
… -established karaviloside XI (1); a spectroscopic-data-revised glycoside, momorcharaside B (7); and two known triterpenoids, momordicoside A (9) and momordicoside B (10), were …
Number of citations: 542 www.cell.com
HI Sheikh, NH Zakaria, FAA Majid, F Zamzuri… - Journal of Agriculture …, 2023 - Elsevier
… Inhibitory actions against the target proteins were also demonstrated by momordicoside B, kuguaglycoside A, and cucurbitadienol, suggesting that these compounds could be employed …
Number of citations: 1 www.sciencedirect.com
N Shazmeen, M Nazir, N Riaz, M Saleem, MI Tousif… - Food Bioscience, 2022 - Elsevier
Caralluma edulis is a leafless succulent herb native to India and Pakistan, where it is used as emergency food and as potential herbal medicine. It was investigated for its bioactive …
Number of citations: 6 www.sciencedirect.com
VE Villarreal-La Torre, WS Guarniz… - Pharmacognosy …, 2020 - mail.phcogj.com
Momordica charantia L.(bitter melon) is a plant belonging to the Cucurbitaceae family and is widely distributed in tropical and subtropical areas around the world, mainly in Asia, India, …
Number of citations: 22 mail.phcogj.com
BS Samadov - Thematics Journal of Chemistry, 2022 - thematicsjournals.in
The use of medicinal plants in folk medicine, the discovery of their new useful properties, of course, is directly related to their chemical composition. The medicinal plant Momordica …
Number of citations: 40 thematicsjournals.in
L Sun, X Zhang, L Dong, C Zhang, P Guo… - Journal of Food …, 2021 - Elsevier
The bitter gourd (Momordica charantia L.) is a world-famous medical vegetable involved in multiple pharmacological activities especially known for its lipid- and glucose-lowering effects…
Number of citations: 19 www.sciencedirect.com

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